
3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione, also known as 4-FBIQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and potential uses in the field of medicine, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. Additionally, it has been shown to have a protective effect on cells by reducing oxidative stress and promoting cell survival.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various cell types, making it a potential candidate for the treatment of inflammatory diseases and cancer. Additionally, it has been shown to have a protective effect on cells, reducing cell death and promoting cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione is its potential applications in various fields, including medicine, biochemistry, and pharmacology. Additionally, it has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties in preclinical and clinical studies. Additionally, it may be useful to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Furthermore, the development of new synthesis methods and modifications of the compound may lead to the discovery of new and improved properties of this compound.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including medicine, biochemistry, and pharmacology. Its unique properties, such as anti-inflammatory and anti-cancer properties, make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of this compound.
Méthodes De Synthèse
The synthesis of 3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione involves the condensation of 4-fluorobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline-3,4-dione in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain a pure form of this compound.
Applications De Recherche Scientifique
3-(4-fluorobenzylidene)-2,3-dihydro-1,4-isoquinolinedione has been extensively studied for its potential applications in various fields. It has been found to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have potential anti-cancer properties, making it a promising compound in the field of oncology.
Propriétés
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]isoquinoline-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)9-14-15(19)12-3-1-2-4-13(12)16(20)18-14/h1-9H,(H,18,20)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFNOIODHNMYKS-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5910994.png)
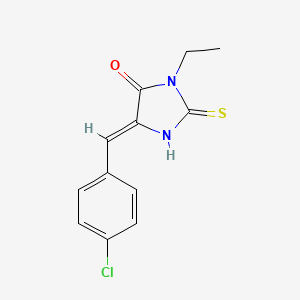
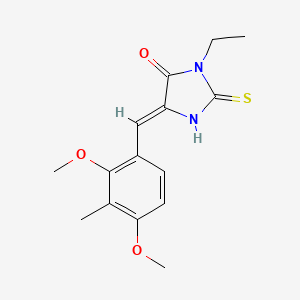
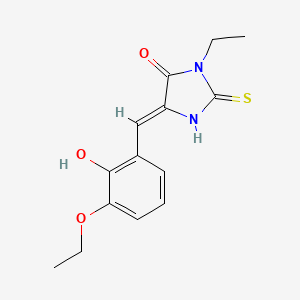
![2-mercapto-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B5911020.png)
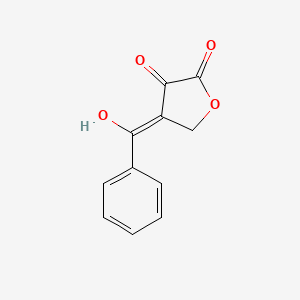
![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911034.png)
![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-oxime](/img/structure/B5911046.png)
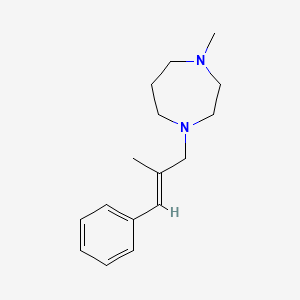
![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)